2-(tert-Butylsulfonyl)aniline

Vue d'ensemble

Description

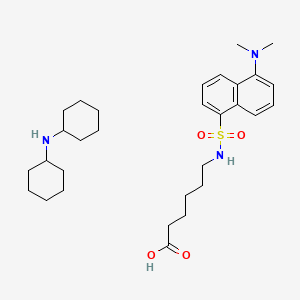

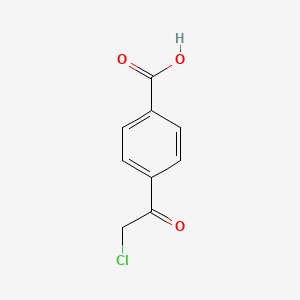

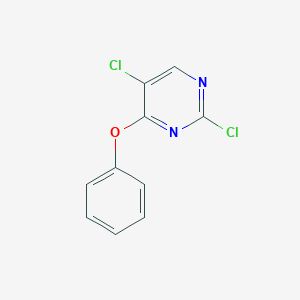

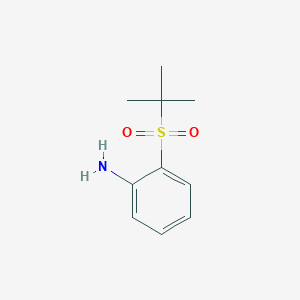

2-(tert-Butylsulfonyl)aniline is a chemical compound with the molecular formula C10H15NO2S . It is a solid substance and is used in various chemical reactions .

Synthesis Analysis

The synthesis of 2-(tert-Butylsulfonyl)aniline involves the reaction of tert-butylsulfinyl chloride with primary and secondary amines to form tert-butylsulfinamides, which on oxidation forms base stable tert-butylsulfonamide . A catalyst for synthesizing 2-tert-butyl aniline has been developed, which involves the alkylation reaction of aniline and methyl tert-butyl ether .Molecular Structure Analysis

The molecular structure of 2-(tert-Butylsulfonyl)aniline is represented by the InChI code1S/C10H15NO2S/c1-10(2,3)14(12,13)9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 . The molecular weight of the compound is 213.3 . Chemical Reactions Analysis

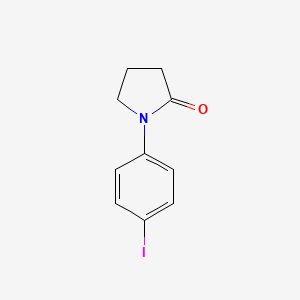

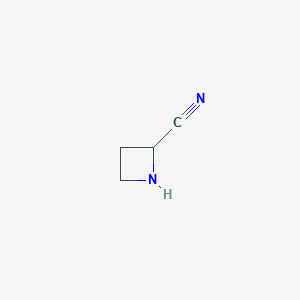

2-(tert-Butylsulfonyl)aniline is involved in various chemical reactions. For instance, it is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .Physical And Chemical Properties Analysis

2-(tert-Butylsulfonyl)aniline has a boiling point of 383.1±34.0 C at 760 mmHg and a melting point of 107 C . It is a solid substance and should be stored at a temperature of 4C, protected from light .Applications De Recherche Scientifique

Synthesis of N-Heterocycles via Sulfinimines

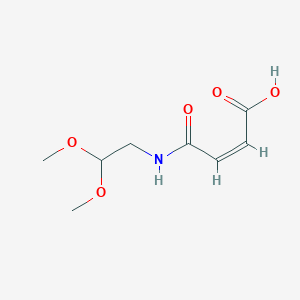

The compound is used in the synthesis of N-heterocycles via sulfinimines. This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Asymmetric N-Heterocycle Synthesis

The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades. The present review attempts to provide an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .

Synthesis of Pyrazole Derivatives

The research group of Jeon disclosed a new pyrazole derivative as an effective PDE4 inhibitor for treating anti-inflammatory diseases. In the synthetic route to enantiopure derivatives, the preference to tert-butanesulfinamide over p-toluenesulfinamide has been illustrated based on the resultant yield and diastereoselectivity .

Synthesis of Chiral Amines

Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

Synthesis of Therapeutically Applicable Compounds

This compound is used in the synthesis of therapeutically applicable compounds. This includes the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Synthesis of Natural Products

2-(tert-Butylsulfonyl)aniline is used in the synthesis of natural products. This includes the synthesis of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Safety and Hazards

The safety data sheet for 2-(tert-Butylsulfonyl)aniline indicates that it is flammable and causes skin irritation . It is advised to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition . It is also recommended to use only non-sparking tools .

Mécanisme D'action

Target of Action

Sulfonyl anilines, in general, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that sulfonyl anilines can act as intermediates in organic synthesis, particularly in the suzuki-miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .

Biochemical Pathways

It’s known that the compound can participate in the suzuki-miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s physical properties such as its molecular weight (2133 g/mol), boiling point (3831±340 C at 760 mmHg), and melting point (107 C) can influence its pharmacokinetic behavior .

Result of Action

As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds rather than exerting direct biological effects .

Action Environment

The action, efficacy, and stability of 2-(tert-Butylsulfonyl)aniline can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 4C, and it should be protected from light . These conditions can help maintain the stability and efficacy of the compound.

Propriétés

IUPAC Name |

2-tert-butylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-10(2,3)14(12,13)9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDUFGXUFKIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B3153772.png)

![4-(4-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3153773.png)